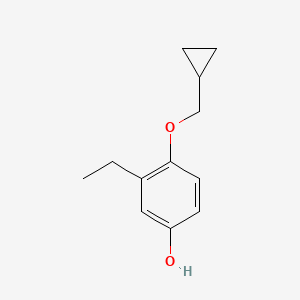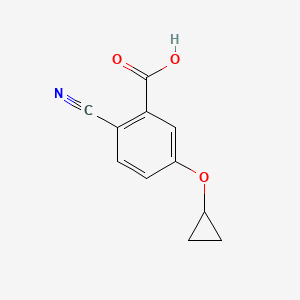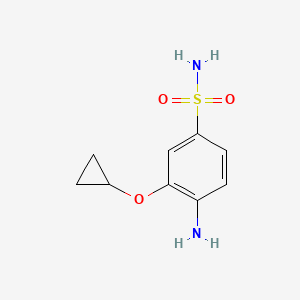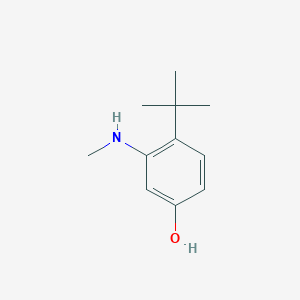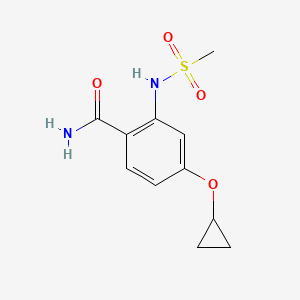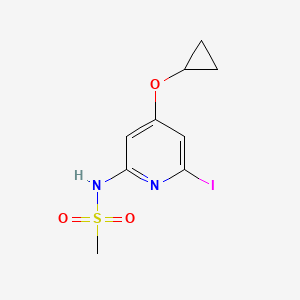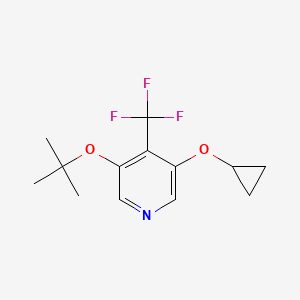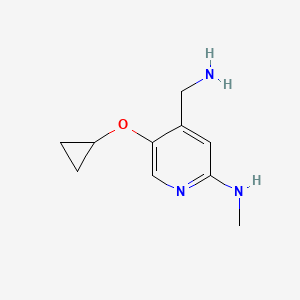
N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12INO3S and a molecular weight of 353.175 g/mol This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable phenol derivative with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Iodination: The iodination of the phenyl ring can be achieved using iodine and a suitable oxidizing agent like sodium iodate or hydrogen peroxide.
Methanesulfonamide Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyclopropoxy and iodine groups can enhance binding affinity through hydrophobic interactions and halogen bonding, respectively . These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Iodophenyl)methanesulfonamide: This compound lacks the cyclopropoxy group and has different chemical properties and reactivity.
N-(2-Cyclopropoxyphenyl)methanesulfonamide: This compound lacks the iodine atom, affecting its ability to participate in certain reactions such as coupling reactions.
Uniqueness
N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide is unique due to the presence of both the cyclopropoxy and iodine groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in synthesis and research .
Eigenschaften
Molekularformel |
C10H12INO3S |
|---|---|
Molekulargewicht |
353.18 g/mol |
IUPAC-Name |
N-(2-cyclopropyloxy-6-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12INO3S/c1-16(13,14)12-10-8(11)3-2-4-9(10)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI-Schlüssel |
WUXIWWOFAUKUGT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=CC=C1I)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



